molecular formula C17H16N2O2S B2987152 2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 905699-58-3

2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2987152
CAS No.: 905699-58-3
M. Wt: 312.39
InChI Key: JRSBMUWHGBISID-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide is a sulfur-containing acetamide derivative featuring an indole moiety substituted at the 3-position with a sulfanyl (-S-) group and an N-linked 3-methoxyphenyl ring. This compound belongs to a class of bioactive molecules where the indole core is frequently associated with interactions in neurological, anti-inflammatory, or anticancer pathways .

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-13-6-4-5-12(9-13)19-17(20)11-22-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSBMUWHGBISID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole-3-thiol and 3-methoxyaniline.

    Formation of Intermediate: Indole-3-thiol is reacted with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3-methoxyaniline under suitable reaction conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming covalent bonds with target molecules. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Variations and Implications

  • Indole vs. Heterocyclic Cores: The target compound’s indole core distinguishes it from quinoline () or pyridone-based analogs (). Indole derivatives often exhibit serotonin receptor affinity, while quinolines are associated with DNA intercalation . Sulfanyl vs. Sulfonyl Groups: Replacement of the sulfanyl (-S-) group with sulfonyl (-SO₂-) (e.g., ) increases polarity and metabolic stability but may reduce redox activity .
  • Substituent Effects :

    • The 3-methoxyphenyl group (common in ) enhances π-π stacking with aromatic residues in receptors. Its absence in simpler acetamides () correlates with reduced target specificity .
    • Halogenation (e.g., chloro in ) improves binding to hydrophobic pockets but may increase toxicity .

Biological Activity

2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide is a compound that integrates an indole moiety with a methoxyphenyl acetamide structure. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structural characteristics may enhance its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H16_{16}N2_2O2_2S, with a molecular weight of approximately 300.36 g/mol. Its structure consists of:

  • Indole moiety : Known for its diverse biological activities.
  • Methoxyphenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
  • Acetamide linkage : Often associated with enhanced biological activity due to its ability to form hydrogen bonds.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of indole compounds, including this compound, possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and MRSA have been reported as low as 0.98 µg/mL, indicating potent antibacterial effects .
  • The compound has demonstrated efficacy against various strains of bacteria and fungi, suggesting its potential use in treating infections caused by resistant pathogens.

Antiviral Activity

Research on related compounds has revealed their effectiveness as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). The indole-sulfanyl derivatives have shown promising results in inhibiting viral replication, which could be attributed to their ability to interfere with viral enzyme activity .

Anticancer Activity

Indole-based compounds are recognized for their anticancer properties. In vitro studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines. Notably:

  • Compounds similar to this one have exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-15) and breast cancer (MCF-7) cell lines .
  • The mechanism of action may involve apoptosis induction or cell cycle arrest, although specific pathways for this compound remain to be fully elucidated.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The indole structure may interact with cellular receptors or enzymes, modulating their activity.
  • The methoxy group enhances binding affinity to target proteins, potentially increasing the compound's effectiveness .

Case Studies and Research Findings

StudyFocusFindings
AntibacterialMIC of 0.98 µg/mL against MRSA; effective against various bacterial strains.
AntiviralPotent inhibitors against RSV and IAV; low micromolar EC values observed.
AnticancerIC50 values below 5 µg/mL against HCT-15 and MCF-7 cell lines; apoptosis induction suggested.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-3-ylsulfanyl)-N-(3-methoxyphenyl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Route 1 : Coupling of indole-3-thiol with chloroacetyl chloride, followed by amidation with 3-methoxyaniline. Use anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) to minimize hydrolysis of intermediates .
  • Route 2 : Direct sulfanyl substitution on pre-formed acetamide scaffolds via nucleophilic aromatic substitution (e.g., using indole-3-thiol in the presence of CuI catalysis). Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
  • Optimization : Employ Design of Experiments (DoE) to vary temperature (60–120°C), solvent polarity, and catalyst loading. Yield improvements (>70%) are achievable with microwave-assisted synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm the presence of indole (δ 7.0–7.5 ppm for aromatic protons), methoxyphenyl (δ 3.8 ppm for -OCH₃), and acetamide (δ 2.1 ppm for -COCH₂-) groups. Compare with simulated spectra from density functional theory (DFT) calculations to resolve ambiguities .
  • FT-IR : Identify key functional groups: N-H stretch (~3300 cm⁻¹ for amide), C=O stretch (~1650 cm⁻¹), and C-S vibration (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₇H₁₅N₂O₂S: calc. 311.0856, observed 311.0859) .

Q. How can researchers screen this compound for preliminary biological activity in antimicrobial assays?

  • Protocol :

  • Microbial Strains : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution assays. Prepare stock solutions in DMSO (≤1% v/v final concentration) .
  • Dose Range : Test 1–100 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent controls.
  • Endpoint Analysis : Measure optical density (OD₆₀₀) after 24 hours. Calculate MIC (Minimum Inhibitory Concentration) using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or guide structural modifications for enhanced bioactivity?

  • Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps). Correlate with observed reaction pathways .
  • Molecular Docking : Screen against target proteins (e.g., bacterial DNA gyrase or fungal lanosterol demethylase). Use AutoDock Vina with flexible ligand docking to assess binding affinity .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and topological indices to prioritize analogs for synthesis .

Q. How can researchers resolve contradictions in solubility or stability data across experimental batches?

  • Troubleshooting Framework :

  • Solubility : Use Hansen solubility parameters to select solvents (e.g., DMSO for polar aprotic, ethanol for hydrogen-bonding). Validate via nephelometry for insoluble batches .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS and assign structures (e.g., hydrolysis of acetamide to carboxylic acid) .
  • Batch Comparison : Perform PCA (Principal Component Analysis) on NMR/LC-MS datasets to identify outlier batches due to impurities or isomerization .

Q. What advanced reactor designs or separation technologies improve scalability of its synthesis?

  • Engineering Solutions :

  • Flow Chemistry : Use microreactors for exothermic steps (e.g., thiol coupling) to enhance heat transfer and reduce side reactions. Achieve >90% conversion in <10 minutes .
  • Membrane Separation : Purify crude product via nanofiltration (MWCO 500 Da) to remove unreacted indole derivatives. Validate purity by HPLC (C18 column, acetonitrile/water gradient) .
  • Process Intensification : Combine microwave irradiation with continuous flow to reduce reaction time from hours to minutes .

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